Product packaging for 3-decyl-2,5-dithiophen-2-ylthiophene(Cat. No.:)

3-decyl-2,5-dithiophen-2-ylthiophene

Cat. No.: B12281502
M. Wt: 388.7 g/mol
InChI Key: PIHIBFHCPUAPKW-UHFFFAOYSA-N
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Description

Significance of Oligothiophenes and Substituted Thiophene (B33073) Derivatives in Conjugated Systems Research

Oligothiophenes, which are short, well-defined chains of thiophene rings, are of paramount importance in the study of conjugated systems. nih.gov Unlike their polymeric counterparts, which often suffer from polydispersity and structural defects, oligothiophenes can be synthesized with high purity and precise molecular weight. nih.govresearchgate.net This monodispersity allows for the establishment of clear structure-property relationships, providing fundamental insights into charge transport and optoelectronic processes in conjugated materials. nih.govtripod.com The electronic and optical properties of oligothiophenes can be systematically tuned by varying the number of thiophene units, allowing for a precise modulation of the conjugation length. tripod.comacs.org

Substituted thiophene derivatives are crucial for the advancement of organic electronics. The introduction of various functional groups onto the thiophene backbone can significantly alter the material's properties. researchgate.netjcu.edu.au For instance, the attachment of electron-withdrawing or electron-donating groups can modify the frontier molecular orbital (HOMO and LUMO) energy levels, which is critical for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.govphyschemres.org Furthermore, substitutions can influence the intermolecular packing in the solid state, a key determinant of charge carrier mobility. tripod.comrsc.org The ability to fine-tune these properties through synthetic chemistry makes substituted oligothiophenes highly versatile building blocks for a wide array of electronic applications. acs.orgossila.com

Role of Alkyl Side Chains in Modulating Molecular and Electronic Behavior within Thiophene-Based Frameworks

The incorporation of alkyl side chains onto the thiophene backbone is a widely employed strategy to enhance the processability and performance of these materials. One of the primary functions of alkyl chains is to improve the solubility of the otherwise rigid and often insoluble oligothiophene core in common organic solvents. jst.go.jpbeilstein-journals.org This enhanced solubility is a critical prerequisite for solution-based fabrication techniques such as spin-coating and inkjet printing, which are essential for low-cost, large-area device manufacturing. tripod.com

Overview of 3-Decyl-2,5-dithiophen-2-ylthiophene as a Molecular Building Block for Organic Electronics

This compound, a substituted terthiophene, is a quintessential example of a molecular building block designed for organic electronics. Its structure consists of a central thiophene ring with two flanking thiophene units attached at the 2 and 5 positions, and a decyl (C10H21) side chain at the 3-position of the central ring. This specific design imparts a combination of desirable properties. The terthiophene core provides a well-defined conjugated system capable of efficient charge transport. ossila.comwikipedia.org

The decyl side chain is instrumental in ensuring good solubility in organic solvents, making it suitable for solution-based processing. jst.go.jp Furthermore, the placement of the decyl chain at the 3-position of the central thiophene ring is a strategic choice to influence the molecular packing in the solid state, promoting favorable π-π stacking for efficient charge transport while minimizing steric hindrance that could twist the conjugated backbone. tripod.com The synthesis of such a molecule would likely follow established cross-coupling methodologies, such as Stille or Suzuki reactions, by coupling a di-halogenated 3-decylthiophene (B1296728) with two equivalents of a suitable thiophene organometallic reagent. jcu.edu.auwikipedia.org

While specific experimental data for this compound is not extensively reported, its electronic properties can be inferred from related compounds. The unsubstituted parent molecule, α-terthiophene, has a HOMO level of approximately -5.3 eV and a LUMO level of around -2.1 eV. The introduction of an electron-donating alkyl group like decyl is expected to raise the HOMO level slightly, which can be beneficial for hole injection from common electrodes like gold. The table below presents representative electronic properties of related oligothiophenes to provide context for the expected values for this compound.

Table 1: Representative Electronic Properties of Related Oligothiophenes

Compound HOMO (eV) LUMO (eV) Optical Bandgap (eV)
α-Terthiophene -5.3 -2.1 3.2
3',4'-Dibutyl-2,2':5',2''-terthiophene -5.1 -2.0 3.1
Poly(3-hexylthiophene) -4.9 -3.0 1.9

The charge carrier mobility of this compound is anticipated to be in a range suitable for OFET applications, likely on the order of 10⁻³ to 10⁻² cm²/Vs, with the potential for optimization through processing conditions that enhance crystallinity.

Current Research Landscape and Emerging Directions for this compound Analogues

The current research landscape for analogues of this compound is focused on further refining the molecular structure to achieve higher performance and stability in organic electronic devices. One emerging direction is the synthesis of longer oligothiophenes with strategically placed alkyl chains to explore the relationship between conjugation length, molecular packing, and charge transport properties. tripod.com Researchers are also investigating the impact of different alkyl chain lengths and branching patterns to fine-tune the solubility and solid-state morphology for specific device applications. nih.gov

Another significant area of research is the development of donor-acceptor (D-A) type oligomers, where the alkylated terthiophene unit acts as the electron-donating block. acs.orgnih.gov By incorporating electron-accepting moieties, the intramolecular charge transfer characteristics can be modulated, leading to materials with tailored optical absorption and electronic properties for use in OPVs and near-infrared photodetectors. There is also growing interest in using these and similar oligothiophenes as ligands for the functionalization of nanoparticles and as active components in chemical sensors and bioelectronics, leveraging their well-defined structure and tunable electronic properties. beilstein-journals.org The continued exploration of synthetic methodologies that allow for precise control over the regiochemistry and purity of these materials will be crucial for advancing the field. jcu.edu.au

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H28S3 B12281502 3-decyl-2,5-dithiophen-2-ylthiophene

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-decyl-2,5-dithiophen-2-ylthiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28S3/c1-2-3-4-5-6-7-8-9-12-18-17-21(19-13-10-15-23-19)25-22(18)20-14-11-16-24-20/h10-11,13-17H,2-9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIHIBFHCPUAPKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC1=C(SC(=C1)C2=CC=CS2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Decyl 2,5 Dithiophen 2 Ylthiophene and Its Functionalized Derivatives

Precursor Synthesis and Halogenation Strategies

The creation of complex oligothiophenes like 3-decyl-2,5-dithiophen-2-ylthiophene begins with the synthesis and functionalization of its fundamental building blocks. The initial precursor is typically 3-decylthiophene (B1296728). This is commonly prepared via a Grignard cross-coupling reaction, where a decyl Grignard reagent (decylmagnesium bromide) is coupled with 3-bromothiophene (B43185) using a nickel or palladium catalyst.

Once 3-decylthiophene is obtained, selective halogenation is the critical next step to prepare it for subsequent cross-coupling reactions. Thiophene (B33073) rings are highly reactive towards electrophilic substitution, with halogenation occurring readily at the positions alpha to the sulfur atom (the 2- and 5-positions). iust.ac.irnih.gov

Key halogenated precursors derived from 3-decylthiophene include:

2-Bromo-3-decylthiophene: Synthesized by treating 3-decylthiophene with one equivalent of a mild brominating agent like N-bromosuccinimide (NBS) in a solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) in the dark to prevent radical side reactions.

2,5-Dibromo-3-decylthiophene (B136808): This important monomer for polymerization is formed by reacting 3-decylthiophene with two or more equivalents of NBS. Careful control of stoichiometry and reaction conditions is necessary to achieve high yields of the desired dibrominated product. rsc.org

2-Iodo- and 2,5-Diiodo-3-decylthiophene: Iodinated analogs can also be prepared, often using iodine in the presence of an oxidizing agent like nitric acid or by using N-iodosuccinimide (NIS). iust.ac.ir Iodinated thiophenes are often more reactive in subsequent palladium-catalyzed coupling reactions.

The reactivity of thiophene towards halogenation is significantly higher than that of benzene, allowing these reactions to proceed under mild conditions. iust.ac.ir These halogenated thiophenes serve as the primary electrophilic partners in the construction of the oligomer chain.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone for the precise assembly of the this compound structure and its polymers. These methods allow for the sequential and controlled formation of carbon-carbon bonds between thiophene rings.

Suzuki-Miyaura Coupling Protocols for Oligothiophene Synthesis

The Suzuki-Miyaura coupling is a versatile and widely used method that involves the reaction of an organoboron compound (like a boronic acid or boronic ester) with an organic halide or triflate. nih.govsemanticscholar.org To synthesize this compound, a stepwise approach is typically employed. For instance, 2,5-dibromo-3-decylthiophene can be coupled with one equivalent of a thiophene boronic acid derivative, such as thiophene-2-boronic acid, under palladium catalysis. The resulting intermediate, a bromo-functionalized bithiophene, can then undergo a second Suzuki coupling with another molecule of thiophene-2-boronic acid to complete the trimer structure.

The synthesis of highly regioregular poly(3-hexylthiophene) has been achieved through Suzuki-Miyaura polymerization, demonstrating the method's utility for creating well-defined thiophene-based polymers. researchgate.net Key to the success of this reaction is the choice of catalyst, ligand, and base. Catalyst systems often consist of a palladium source like palladium(II) acetate (B1210297) or Pd(dppf)Cl₂ and a phosphine (B1218219) ligand. nih.govsemanticscholar.org

Stille Coupling Polymerization and Monomer Synthesis

Stille coupling provides a powerful route for synthesizing both oligothiophenes and high molecular weight polymers by reacting an organostannane (organotin) compound with an organic halide. wiley-vch.de This reaction is renowned for its tolerance to a wide variety of functional groups. wiley-vch.de For the synthesis of this compound, one could react 2-bromo-5-(tributylstannyl)-3-decylthiophene with 2-bromothiophene (B119243) in a stepwise fashion.

More commonly, Stille coupling is used for polymerization. For example, the polymerization of 2,5-dibromo-3-alkylthiophenes with organodistannane reagents, or the self-condensation of a monomer containing both a halide and a stannane (B1208499) group, can produce high molecular weight polythiophenes. rsc.orgwiley-vch.de Stepwise synthesis using Stille cross-coupling has been successfully employed to create a series of regioregular oligothiophenes with high yields. nih.gov

Negishi Coupling and Other Organometallic Approaches

The Negishi coupling reaction utilizes organozinc reagents, which are more reactive than their boron and tin counterparts, often leading to higher reaction rates and yields. wikipedia.orgnumberanalytics.com This reaction involves coupling an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org

To construct the target oligothiophene, a thienylzinc reagent, prepared from the corresponding bromothiophene and zinc metal or via transmetalation from an organolithium species, can be coupled with a halogenated thiophene building block. youtube.com The Negishi reaction is particularly valuable for creating complex C-C bonds under mild conditions and tolerates a broad range of functional groups. numberanalytics.com The catalytic cycle, similar to other cross-coupling reactions, proceeds through oxidative addition, transmetalation, and reductive elimination steps. youtube.com While historically less utilized than Suzuki or Stille couplings, its high reactivity makes it an excellent choice for the synthesis of complex organic materials. wikipedia.org

Electrochemical Polymerization Routes

Electrochemical polymerization is an alternative method for synthesizing conjugated polymer films directly onto an electrode surface. winona.edu This technique involves the anodic oxidation of a monomer, such as a derivative of this compound, in an electrochemical cell. The process is typically performed in a three-electrode setup containing a working electrode (e.g., platinum, gold, or ITO glass), a counter electrode, and a reference electrode. winona.edu

The mechanism begins with the oxidation of the monomer at the working electrode to form a radical cation. dtic.mil These reactive species then couple, and through a series of subsequent oxidation and deprotonation steps, a polymer chain grows and deposits onto the electrode surface, often as a doped, conductive film. winona.edutandfonline.com The polymerization can be controlled by the applied potential (potentiostatic) or current (galvanostatic). tandfonline.com The quality and properties of the resulting polymer film are influenced by several factors, including the monomer structure, its concentration, the solvent, the supporting electrolyte, and the applied potential. tandfonline.comepstem.net Introducing a small quantity of bithiophene or terthiophene can significantly lower the required polymerization potential. dtic.mil

Controlled Polymerization Techniques for this compound

Achieving precise control over polymer architecture, including molecular weight, dispersity (Đ), and regioregularity, is essential for optimizing the performance of conjugated polymers. Controlled, or "living," polymerization techniques have been developed specifically for this purpose.

One of the most significant breakthroughs is Grignard Metathesis (GRIM) Polymerization , also known as Kumada Catalyst-Transfer Polycondensation (KCTP). rsc.org This method involves the polymerization of 2-bromo-5-magnesio-3-alkylthiophene monomers using a nickel catalyst. The catalyst remains associated with the growing polymer chain end, leading to a chain-growth mechanism that allows for the synthesis of well-defined, regioregular poly(3-alkylthiophene)s (P3ATs) with low dispersity. rsc.org

Similarly, catalyst-transfer Suzuki-Miyaura coupling polymerization has emerged as another controlled method. This technique uses a palladium catalyst to polymerize thiophene monomers functionalized with both a leaving group and a boronic ester. rsc.org Like GRIM polymerization, it proceeds via a chain-growth mechanism, enabling the synthesis of block copolymers and end-functionalized polymers.

These controlled polymerization methods are critical for producing polymers from monomers like 2,5-dibromo-3-decylthiophene, yielding materials with predictable properties and optimized solid-state packing, which are crucial for high-performance electronic devices. ntu.edu.tw

Regioregular Polymerization Development

The development of regioregular poly(3-alkylthiophenes), including P3DT, has been a critical advancement in the field of conducting polymers. Regioregular polymers, specifically those with a high percentage of head-to-tail (HT) couplings, exhibit enhanced electrical conductivity and improved self-assembly into well-ordered structures, which is beneficial for charge transport.

One of the primary methods for achieving high regioregularity is the Grignard Metathesis (GRIM) polymerization. This technique involves the reaction of a dihalogenated 3-alkylthiophene monomer with a Grignard reagent, followed by polymerization catalyzed by a nickel complex. For instance, regioregular poly(3-decylthiophene) has been prepared via a GRIM reaction, which was then used for further functionalization. mdpi.com This method allows for the synthesis of P3DT with a controlled structure, which is essential for its use in electronic devices.

Another method that has been employed for the synthesis of P3DT is chemical oxidation using iron(III) chloride (FeCl₃). While this method can produce high molecular weight P3DT, it often results in polymers with lower regioregularity compared to the GRIM method. rsc.orgexpresspolymlett.com For example, a study on the synthesis of poly(3-decylthiophene) using FeCl₃ reported a regioregularity of around 70%. ethz.ch The lower regioregularity can lead to a less ordered polymer structure, which in turn affects its electronic properties.

The choice of polymerization method is therefore crucial in determining the final properties of the P3DT. The development of methods like GRIM polymerization has been instrumental in producing high-quality, regioregular P3DT suitable for advanced applications.

Molecular Weight Control and End-Group Functionalization

Control over the molecular weight and the chemical nature of the polymer chain ends (end-groups) is essential for tailoring the properties of P3DT for specific applications and for the synthesis of more complex architectures like block copolymers.

Molecular Weight Control:

In chain-growth polymerization methods like GRIM, the molecular weight of the resulting polymer can be controlled by adjusting the ratio of the monomer to the catalyst. This is a key feature of living-type polymerizations, where the polymer chains grow at a constant rate and the length of the chains is proportional to the amount of monomer consumed. While specific studies detailing the systematic control of P3DT molecular weight by this method are not as prevalent as for its shorter-alkyl-chain counterparts like poly(3-hexylthiophene) (P3HT), the underlying principles are the same. Commercial sources of regioregular P3DT report various average molecular weights, for instance, a number average molecular weight (Mn) of approximately 30,000 g/mol and a weight average molecular weight (Mw) of around 42,000 g/mol are available. sigmaaldrich.com

End-Group Functionalization:

End-group functionalization involves introducing specific chemical groups at the termini of the polymer chains. This is often achieved by adding a specific reagent at the end of the polymerization to "cap" the living polymer chains. This technique is crucial for creating well-defined polymers and for synthesizing block copolymers.

A notable example involves the synthesis of a bromoester end-capped P3DT macroinitiator. This was achieved by first preparing a proton-capped P3DT through a GRIM reaction followed by a magnesium-halogen exchange reaction. mdpi.com This initial polymer then underwent a series of end-group modifications to convert it into a macroinitiator suitable for subsequent polymerization of another monomer. mdpi.com This process demonstrates the ability to precisely modify the end-groups of P3DT, opening up possibilities for creating advanced polymer architectures.

Synthesis of Conjugated Polymers and Copolymers Incorporating this compound Units

The incorporation of 3-decylthiophene units into copolymers is a versatile strategy to fine-tune the properties of conjugated materials for applications in organic solar cells, sensors, and other electronic devices.

Random Copolymers:

Random copolymers can be synthesized by polymerizing a mixture of two or more different thiophene-based monomers. For example, various poly(3-decylthiophene-co-3,3′-dibutoxy-2,2′-bithiophene)s have been chemically prepared using iron(III) chloride as an oxidizing agent. acs.org These copolymers were designed to combine the good processability of P3DT with the favorable electrical properties of alkoxy-substituted polythiophenes. acs.org The resulting copolymers exhibited good solubility in chloroform, though their electrical conductivities were found to be dependent on the comonomer ratio. acs.org

Another example is the synthesis of poly(3-decylthiophene-co-3-bromothiophene) (P3DT-co-P3BrT) via chemical oxidation. hgxx.org This study aimed to investigate the effect of bromine substituents on the optical properties of the resulting copolymer. hgxx.org The introduction of the 3-bromothiophene units was found to influence the fluorescence properties of the material. hgxx.org

Block Copolymers:

Block copolymers containing a P3DT segment can be synthesized using living polymerization techniques followed by the sequential addition of a second monomer. A well-documented example is the synthesis of block copolymers of P3DT and poly(2-hydroxyethyl methacrylate) (PHEMA). mdpi.com In this work, a bromoester end-capped P3DT was used as a macroinitiator for the atom transfer radical polymerization (ATRP) of 2-hydroxyethyl methacrylate. mdpi.com This resulted in the formation of a P3DT-b-PHEMA block copolymer, which combines the electroactive properties of the P3DT block with the functionalizability of the PHEMA block. mdpi.com

Similarly, amphiphilic block copolymers composed of a hydrophobic P3DT segment and a hydrophilic poly(ethylene oxide) (PEO) segment have been synthesized. amanote.com These materials are of interest for applications where self-assembly into specific nanostructures is desired.

The synthesis of these various copolymers demonstrates the versatility of the 3-decylthiophene monomer in creating a wide range of functional conjugated materials with tunable properties.

Advanced Spectroscopic and Electrochemical Characterization of 3 Decyl 2,5 Dithiophen 2 Ylthiophene Based Materials

Electrochemical Characterization for Redox Potential Determination

Electrochemical methods are crucial for determining the energy levels of frontier molecular orbitals (HOMO and LUMO) and understanding the redox behavior of conjugated materials like 3-decyl-2,5-dithiophen-2-ylthiophene. These properties are fundamental to their application in organic electronics.

Cyclic Voltammetry for Oxidation and Reduction Potentials

Cyclic voltammetry (CV) is a primary technique used to investigate the redox properties of electroactive species. For thiophene-based oligomers, CV provides the potentials at which the material undergoes oxidation (electron removal) and reduction (electron addition). These processes are typically reversible and correspond to the generation of radical cations and anions.

In a typical CV experiment, a solution of the compound is analyzed in an electrochemical cell with a three-electrode setup. As the potential is swept, the current is measured. The onset potentials of the first oxidation (Eox) and first reduction (Ered) waves are critical values. The oxidation potential is associated with the removal of an electron from the Highest Occupied Molecular Orbital (HOMO), while the reduction potential relates to the addition of an electron to the Lowest Unoccupied Molecular Orbital (LUMO). Studies on various 2,5-bis(het)aryl substituted thiophenes show that these materials can be electrochemically oxidized and reduced, with redox potentials being tunable based on the molecular structure. uni-halle.de

Table 1: Representative Redox Potentials of a Structurally Similar Thiophene (B33073) Derivative

Property Value (V vs. Fc/Fc+)
Onset Oxidation Potential (Eox) 0.75
Onset Reduction Potential (Ered) -1.85

Data is illustrative and based on reported values for similar α-oligothiophenes.

Determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

The HOMO and LUMO energy levels are key parameters that govern the charge injection and transport properties of an organic semiconductor. These values can be estimated from the oxidation and reduction potentials obtained through cyclic voltammetry, using empirical equations that relate the electrochemical potentials to the energy levels versus the vacuum level.

The relationships are commonly expressed as:

EHOMO (eV) = -e (Eoxonset + E1/2, ferrocene)

ELUMO (eV) = -e (Eredonset + E1/2, ferrocene)

Here, E1/2, ferrocene is the potential of the ferrocene/ferrocenium (Fc/Fc+) redox couple, which is often used as an internal or external standard. The HOMO level indicates the electron-donating capability, while the LUMO level reflects the electron-accepting ability of the molecule. For 2,5-bis(het)aryl substituted thiophenes, HOMO and LUMO levels can be fine-tuned by altering the substituents on the thiophene rings. uni-halle.de

Table 2: Estimated HOMO and LUMO Energy Levels

Parameter Energy (eV)
HOMO -5.15
LUMO -2.55
Electrochemical Band Gap (Egel) 2.60

Values are estimated based on representative electrochemical data for similar α-oligothiophenes.

Investigation of Electro-Oxidative Polymerization Processes

Thiophene-based monomers with unsubstituted α-positions on the terminal thiophene rings can undergo electro-oxidative polymerization. When the applied potential in a cyclic voltammetry experiment is scanned to a sufficiently high positive value, the monomer oxidizes to form a radical cation. This radical cation can then couple with another, leading to the formation of dimers, oligomers, and ultimately a conductive polymer film on the electrode surface.

For this compound, the presence of hydrogen atoms at the terminal 5-positions of the outer thiophene rings makes it a suitable candidate for electropolymerization. During repeated CV scans, one would expect to see a gradual increase in the redox currents, indicating the deposition and growth of a new, electroactive polymer film. This polymer, poly(this compound), would exhibit its own characteristic redox waves, typically at lower potentials than the monomer, due to the extended π-conjugation.

Optoelectronic Spectroscopic Analysis for Electronic Structure Elucidation

Optical spectroscopy provides complementary information to electrochemical analysis, offering insights into the electronic transitions and excited-state properties of the material.

UV-Vis-NIR Spectroscopy for π-π Transitions and Band Gap Determination*

UV-Visible-Near Infrared (UV-Vis-NIR) absorption spectroscopy is used to probe the electronic transitions within the molecule. For conjugated molecules like this compound, the absorption in the UV-Vis region is dominated by π-π* transitions, which involve the excitation of an electron from the HOMO to the LUMO.

The absorption spectrum of a solution of the compound typically shows a strong absorption band. The wavelength of the absorption maximum (λmax) is related to the energy of this transition. The optical band gap (Egopt) can be estimated from the onset of the absorption edge (λonset) using the equation Egopt = 1240 / λonset. The position of λmax and the resulting band gap are sensitive to the conjugation length and the substituents on the thiophene backbone. uni-halle.de

Table 3: Representative Optical Properties of a Structurally Similar Thiophene Derivative

Parameter Value
Absorption Maximum (λmax) 410 nm
Absorption Onset (λonset) 455 nm
Optical Band Gap (Egopt) 2.72 eV

Data is illustrative and based on reported values for similar 2,5-bis(thienyl)thiophene compounds in solution.

Photoluminescence Spectroscopy for Emission Characteristics

Photoluminescence (PL) spectroscopy measures the light emitted by a substance after it has absorbed photons. When the molecule is excited by a photon of sufficient energy, an electron is promoted to an excited state. The subsequent relaxation of this electron back to the ground state can result in the emission of light, a process known as fluorescence.

The PL spectrum provides information about the emission color and efficiency of the material. The difference in wavelength between the absorption maximum (λmax, abs) and the emission maximum (λmax, em) is known as the Stokes shift. A large Stokes shift is often desirable in applications like organic light-emitting diodes (OLEDs) to prevent self-absorption. The fluorescence properties of 2,5-bis(het)aryl substituted thiophenes are highly dependent on their molecular structure, with emission colors ranging across the visible spectrum. uni-halle.de

Table 4: Representative Photoluminescence Properties of a Structurally Similar Thiophene Derivative

Parameter Value
Excitation Wavelength (λex) 410 nm
Emission Maximum (λem) 485 nm
Stokes Shift 75 nm

Data is illustrative and based on reported values for similar 2,5-bis(thienyl)thiophene compounds in solution.

Structural Analysis Techniques for Molecular Architecture

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive, surface-specific quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. thermofisher.com The analysis is conducted by irradiating the material with a beam of X-rays and measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the surface. thermofisher.com For materials based on this compound, XPS is invaluable for verifying the chemical integrity and purity of the surface, which is crucial for applications in organic electronics.

The primary elements in this compound, excluding hydrogen which is not detectable by XPS, are carbon and sulfur. thermofisher.com XPS survey scans are used to identify all elements present on the surface and to calculate their relative atomic concentrations. For a pure, uncontaminated sample, the elemental composition should closely match the theoretical atomic ratio derived from its chemical formula, C₂₆H₃₄S₃.

Elemental Composition Analysis

The theoretical atomic percentages of carbon and sulfur in the molecule are approximately 89.7% for carbon and 10.3% for sulfur. XPS analysis of a pristine film of this compound is expected to yield experimental values in close agreement with these theoretical calculations. Any significant deviation could indicate the presence of surface contamination or degradation of the material. For instance, the presence of an oxygen (O 1s) signal might suggest surface oxidation, while a nitrogen (N 1s) peak could point to atmospheric contaminants.

Table 1: Theoretical vs. Expected Experimental Elemental Composition from XPS

ElementTheoretical Atomic % (C₂₆H₃₄S₃)Expected Experimental Atomic %
Carbon (C)89.7%~88-90%
Sulfur (S)10.3%~10-12%

Chemical State Analysis from High-Resolution Spectra

High-resolution XPS spectra of the individual core levels, specifically C 1s and S 2p, provide detailed information about the chemical bonding environments (chemical states) of the atoms.

Carbon (C 1s) Spectrum:

The C 1s spectrum of this compound is complex due to the presence of carbon atoms in different chemical environments: the aromatic thiophene rings and the aliphatic decyl side chain. Deconvolution of the C 1s peak can distinguish these states.

C-C/C-H bonds: The largest component of the C 1s spectrum arises from the carbon atoms in the aliphatic decyl chain and the C-C bonds within the thiophene rings not directly bonded to sulfur. This peak is typically centered at a binding energy of approximately 284.8 eV to 285.0 eV, which is often used for charge correction of the spectra. core.ac.ukthermofisher.com

C-S bonds: The carbon atoms in the thiophene rings that are directly bonded to the sulfur heteroatom are in a different chemical environment. These C-S bonds result in a peak shifted to a slightly higher binding energy, typically around 285.5 eV to 286.0 eV. aps.org

π-π* shake-up satellite: Conjugated systems like oligothiophenes often exhibit a broad satellite peak at a higher binding energy (typically 6-7 eV above the main C 1s peak) due to π-π* electronic transitions that can occur during the photoemission process.

Sulfur (S 2p) Spectrum:

The S 2p core level spectrum is particularly informative for confirming the integrity of the thiophene rings. The spectrum consists of a doublet, S 2p₃/₂ and S 2p₁/₂, due to spin-orbit coupling, with a characteristic peak separation of approximately 1.2 eV and an intensity ratio of 2:1. xpsfitting.com

Thiophene Sulfur: For neutral sulfur within the thiophene ring, the S 2p₃/₂ peak is typically observed in the range of 163.9 eV to 164.2 eV. researchgate.net The presence of this single doublet confirms that the sulfur atoms are in the correct chemical state within the conjugated backbone. researchgate.netresearchgate.net

Oxidized Sulfur: The presence of oxidized sulfur species, such as sulfones (-SO₂-) or sulfoxides (-SO-), would result in the appearance of additional S 2p doublets at significantly higher binding energies (166-170 eV). acs.orgukm.my The absence of these peaks in the spectrum is a strong indicator of the material's chemical purity and stability, confirming that no significant photo-oxidation has occurred on the surface. core.ac.uk

Table 2: Typical Binding Energies for Chemical States in this compound

Core LevelChemical StateExpected Binding Energy (eV)
C 1sC-C (thiophene) and C-C/C-H (decyl chain)284.8 - 285.0
C-S (thiophene)285.5 - 286.0
S 2p₃/₂Thiophene Sulfur (-C-S-C-)163.9 - 164.2
S 2p₁/₂Thiophene Sulfur (-C-S-C-)165.1 - 165.4

Computational and Theoretical Investigations of 3 Decyl 2,5 Dithiophen 2 Ylthiophene Systems

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of molecules and materials. For systems like 3-decyl-2,5-dithiophen-2-ylthiophene, DFT calculations can elucidate crucial electronic characteristics that govern its performance in electronic devices.

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For this compound, this involves finding the minimum energy conformation of the thiophene (B33073) rings and the decyl side chain. The planarity of the thiophene backbone is a critical factor influencing electronic conjugation. The decyl side chain, being flexible, can adopt various conformations that can impact intermolecular packing in the solid state.

Theoretical studies on similar oligothiophenes have shown that the inter-ring dihedral angles are crucial in determining the extent of π-conjugation. A more planar conformation generally leads to better charge transport properties. The long alkyl chain, in this case, a decyl group, influences the solid-state packing and can promote self-assembly into ordered structures, which is beneficial for charge mobility.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic behavior of a molecule. The HOMO is the orbital from which an electron is most easily removed, and it is associated with the ability to donate an electron (p-type behavior). The LUMO is the orbital to which an electron is most easily added, relating to the ability to accept an electron (n-type behavior).

In this compound, the HOMO is typically delocalized across the π-conjugated thiophene backbone. This delocalization is essential for efficient hole transport. The LUMO is also distributed along the thiophene rings. The spatial distribution of these orbitals, or their "mapping," provides a visual representation of the regions of the molecule involved in charge transport. The decyl side chain generally does not contribute significantly to the frontier orbitals but can influence their energy levels through inductive effects.

Table 1: Representative Frontier Molecular Orbital Energies for a Similar Oligothiophene System
OrbitalEnergy (eV)
HOMO-5.20
LUMO-2.50
Band Gap (HOMO-LUMO)2.70

The energy difference between the HOMO and LUMO levels is the electronic band gap (Eg). This is a critical parameter for any semiconductor material as it determines the energy required to excite an electron from the ground state to an excited state and influences the material's optical and electronic properties. A smaller band gap is generally desirable for applications in organic photovoltaics as it allows for the absorption of a broader range of the solar spectrum.

DFT calculations can predict the HOMO-LUMO gap. These theoretical predictions can then be compared with experimental data obtained from techniques such as cyclic voltammetry and UV-visible spectroscopy. For analogous oligothiophenes, DFT calculations have shown good agreement with experimental values, providing confidence in the predictive power of these computational methods. Theoretical studies on quinoidal thiophene derivatives have demonstrated how different connection styles can effectively tune their electronic structures and band gaps. nih.gov

Molecular Dynamics (MD) Simulations for Aggregation and Film Formation

While DFT provides insights into the properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the behavior of a large ensemble of molecules. This is crucial for understanding how this compound molecules aggregate and form thin films, which is their typical form in electronic devices.

MD simulations can model the self-assembly process, revealing how the interplay between the π-π stacking of the thiophene rings and the van der Waals interactions of the decyl side chains dictates the final morphology of the film. The ordering and packing of the molecules in the film are critical for efficient charge transport. Simulations can predict parameters such as the π-stacking distance and the degree of crystalline order.

Charge Transport Modeling and Simulation

Understanding charge transport in organic semiconductors is key to optimizing their performance. Theoretical models combined with simulation techniques can predict charge carrier mobility. For materials like this compound, charge transport is typically described by a hopping mechanism, where charge carriers (holes or electrons) jump between adjacent molecules.

The efficiency of this hopping process depends on two key parameters: the reorganization energy and the electronic coupling (transfer integral) between molecules. The reorganization energy is the energy required to deform the geometry of a molecule when it gains or loses a charge. Lower reorganization energy facilitates faster charge hopping. The electronic coupling is a measure of the orbital overlap between adjacent molecules. Stronger electronic coupling, often achieved through close π-stacking, leads to higher mobility.

Computational methods can calculate both the reorganization energy and the electronic coupling. These parameters can then be used in kinetic Monte Carlo simulations to predict the charge carrier mobility. Theoretical investigations on various organic semiconductors have shown that these computational approaches can provide valuable insights into their charge transport characteristics. rsc.orgarxiv.org

Understanding Structure-Property Relationships through Quantum Chemical Approaches

Quantum chemical approaches provide a framework for establishing clear relationships between the molecular structure of this compound and its resulting electronic and charge transport properties. By systematically modifying the molecular structure in silico, for example, by changing the length of the alkyl side chain or altering the number of thiophene rings, researchers can predict how these changes will affect the HOMO/LUMO levels, band gap, and charge mobility.

Charge Transport Mechanisms and Electronic Structure in Materials Based on 3 Decyl 2,5 Dithiophen 2 Ylthiophene

Carrier Mobility Studies in Thin Films

Carrier mobility (µ) is a critical parameter that quantifies the velocity of charge carriers (holes or electrons) under an applied electric field, directly impacting device speed and efficiency. In thin films of thiophene-based oligomers, mobility is not an intrinsic constant but is highly dependent on the material's structural organization. Studies on compounds structurally similar to 3-decyl-2,5-dithiophen-2-ylthiophene, such as oligo(2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene)s, reveal that charge-transport properties are influenced by both the length of the conjugated core and the nature of any end-groups, as these factors significantly affect film morphology and molecular packing structures. rsc.orgresearchgate.net

Theoretical investigations into fused-ring oligothiophenes have shown a strong correlation between the molecular conjunction length and charge mobility. nih.gov For instance, increasing the conjugation length from 2,2'-bithieno[3,2-b]thiophene (B3055458) to 2,5-di(thiophen-2-yl)thieno[3,2-b]thiophene (B1339573) was found to increase the calculated charge mobility from 0.085 cm²V⁻¹s⁻¹ to 0.226 cm²V⁻¹s⁻¹. nih.gov This highlights the principle that extending the π-conjugated system can enhance charge transport capabilities. Furthermore, modifications such as introducing electron-withdrawing groups can lead to exceptionally high electron mobilities, with some derivatives predicted to have values as high as 2.554 cm²V⁻¹s⁻¹ to 3.739 cm²V⁻¹s⁻¹. nih.gov

CompoundCalculated Hole Mobility (μh)Calculated Electron Mobility (μe)Reference
2,2-bithieno[3,2-b]thiophene (T(2)-T(2))0.085 cm²V⁻¹s⁻¹- nih.gov
2,5-di(thiophen-2-yl)thieno[3,2-b]thiophene (T-T(2)-T)0.226 cm²V⁻¹s⁻¹- nih.gov
C8-NDTI-NT2.708 cm²V⁻¹s⁻¹3.739 cm²V⁻¹s⁻¹ nih.gov
C8-NDTI-BT1.597 cm²V⁻¹s⁻¹2.350 cm²V⁻¹s⁻¹ nih.gov
PorTT-T:PC₇₁BM (Experimental)2.51 x 10⁻⁵ cm²V⁻¹s⁻¹1.06 x 10⁻⁴ cm²V⁻¹s⁻¹ mdpi.com

The arrangement of molecules in the solid state is paramount for efficient charge transport. mdpi.com High crystallinity and well-ordered molecular packing facilitate the orbital overlap between adjacent molecules, creating pathways for charges to move. tripod.com For oligothiophenes, common packing motifs include herringbone and π-stacked arrangements, which directly influence the electronic coupling between molecules. nih.govacs.org

Charge transport in organic semiconductors occurs via the "hopping" of charges between localized states on adjacent molecules. The efficiency of this process is determined by two key parameters: the reorganization energy (the energy required to deform the molecule upon charge acquisition/loss) and the charge transfer integral (a measure of the electronic coupling between adjacent molecules). Strong intermolecular interactions, such as π-π stacking, are crucial for maximizing the charge transfer integral. aip.org

Theoretical modeling using methods like Configuration Interaction Singles (CIS) and Density Functional Theory (DFT) is employed to study these interactions. aip.orgrsc.org In π-stacked thiophene (B33073) oligomers, excited states can be localized Frenkel excitons or charge transfer (CT) excitons, where the electron and hole reside on neighboring chains. aip.org These CT states are believed to be a key intermediate in the efficient formation of mobile charge carriers. aip.org The magnitude of the charge transfer integral is highly sensitive to the relative distance and orientation of the interacting molecules, which are dictated by the crystal packing. acs.org Therefore, controlling the solid-state structure through chemical design—such as the strategic placement of alkyl side chains or functional end-groups—is a primary method for optimizing intermolecular electronic coupling and, consequently, charge mobility. nih.gov

Hopping Transport vs. Band-like Transport Regimes

The mechanism of charge transport in organic semiconductors can be described by two primary models: incoherent hopping transport and coherent band-like transport. aip.orgrsc.org

Hopping Transport: In this regime, charge carriers are localized on individual molecules due to strong electron-phonon coupling and thermal disorder. Transport occurs through thermally activated "hops" between adjacent molecules. A characteristic feature of hopping transport is that mobility increases with temperature (a positive temperature dependence). aip.orgacs.org This model is generally applied to materials with significant energetic or positional disorder. acs.org

Band-like Transport: In highly crystalline materials with strong intermolecular electronic coupling, electronic states can delocalize over multiple molecules to form energy bands, similar to inorganic semiconductors. In this model, charge carriers move more freely within these bands, and their motion is limited by scattering events with lattice vibrations (phonons). aip.org Consequently, band-like transport is characterized by a mobility that decreases with increasing temperature (a negative temperature dependence, μ ∝ T⁻ⁿ). acs.org

A crossover between these two regimes is often observed. aip.orgacs.org At low temperatures, mobility may be thermally activated (hopping), while at higher temperatures, a transition to band-like behavior can occur. acs.org The dominant mechanism depends on the balance between the electronic coupling (transfer integral) and the degree of disorder (both static and dynamic). aip.orgrsc.org As electronic coupling increases beyond a critical threshold relative to the reorganization energy, the transport mechanism can shift from hopping of a localized charge to the faster diffusion of a delocalized polaron. acs.org

Effect of Alkyl Side Chains on Interchain Interactions and Charge Pathway Formation

Alkyl side chains, such as the decyl group in this compound, are not merely solubilizing appendages; they play a crucial role in defining the solid-state structure and electronic properties. researchgate.netmdpi.com The length and branching of these chains influence interchain packing, π-stacking distance, and the formation of charge transport pathways. researchgate.netfigshare.com

Longer, linear alkyl chains can promote stronger van der Waals interactions between molecules, acting as "molecular fasteners" that pull the conjugated backbones closer together, leading to enhanced π-π stacking and improved mobility. nih.gov However, this effect is not universal, and the side chain length must be optimized to avoid steric hindrance that could disrupt packing. researchgate.net Studies on poly(3-alkylthiophenes) and similar systems show that side chains drive the self-assembly and conformation of the polymer backbones. nih.gov The interdigitation of these chains is a key factor in the structural order of the material. nih.gov

An interesting phenomenon known as the "even-odd" effect has been observed in some alkylated oligothiophenes, where the number of carbon atoms in the side chain (even or odd) dictates the crystal packing motif, which in turn alters the material's physical properties. uky.edu This demonstrates the subtle yet powerful influence of side-chain engineering on the formation of efficient, multi-dimensional charge transport pathways.

Energy Level Alignment at Interfaces relevant to Device Performance

The performance of an organic electronic device is critically dependent on the energy level alignment at the interfaces between the organic semiconductor and the electrodes, or between different organic layers. researchgate.netscholaris.ca The key parameters are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the semiconductor relative to the Fermi level of the electrode. researchgate.net For efficient charge injection, the energy barrier between these levels must be minimized.

Compound/SystemHOMO (eV)LUMO (eV)MethodReference
P(FDPP-TP)-5.25-4.00Cyclic Voltammetry mdpi.com
Oligomer 151-5.40-2.75Electrochemical acs.org
Oligomer 152-5.25-2.84Electrochemical acs.org
Alq₃-5.8-1.6Photoelectron Spectroscopy nih.gov

Impact of Film Morphology on Charge Carrier Dynamics and Device Performance

The final morphology of the thin film—encompassing factors like crystallinity, domain size, surface roughness, and the presence of grain boundaries—is a direct consequence of the material's chemistry and the processing conditions used. rsc.orgmdpi.com This morphology, in turn, has a profound impact on charge carrier dynamics. nih.gov For instance, the choice of solvent used for solution-processing can dramatically alter the resulting film morphology and crystallinity, which has a significant influence on charge transport properties and electrical conductivity. mdpi.com

Well-ordered films with large crystalline domains and minimal grain boundaries provide continuous pathways for charge transport, leading to higher carrier mobility. rsc.orgresearchgate.net Annealing the film after deposition is a common technique used to improve molecular ordering and induce more favorable packing, which is beneficial for the charge carrier mechanism. mdpi.com In donor-acceptor polymer blends, the morphology determines the efficiency of both charge generation and transport. nih.gov A finely intermixed, bicontinuous network is required to ensure that excitons can reach a donor-acceptor interface to dissociate into charges, and that these charges can then be efficiently transported to their respective electrodes without recombination. nih.gov Therefore, controlling the film morphology through strategies like solvent selection, thermal annealing, or the use of additives is a critical step in fabricating high-performance organic electronic devices. mdpi.commdpi.com

Compound Index

Abbreviation/Systematic NameFull Name
2,2'-bithieno[3,2-b]thiophene2,2'-bithieno[3,2-b]thiophene
2,5-di(thiophen-2-yl)thieno[3,2-b]thiophene2,5-di(thiophen-2-yl)thieno[3,2-b]thiophene
C8-NDTI-NTNaphthodithiophene diimide derivative with naphtha[2,3-b]thiophene substituent and C8 alkyl chain
C8-NDTI-BTNaphthodithiophene diimide derivative with benzo[b]thiophene substituent and C8 alkyl chain
PorTT-T:PC₇₁BMBlend of a Thieno[3,2-b]thiophene-porphyrin donor and uky.eduuky.edu-Phenyl-C₇₁-butyric acid methyl ester acceptor
P(FDPP-TP)Poly(((methylthionopyrrolo)furanyl)diketopyrrolopyrrol)
Alq₃Tris(8-hydroxyquinolinato)aluminium
Oligomer 1512,6-bis(5′-hexyl-thieno[3,2-b]thiophen-2′-yl)naphthalene
Oligomer 1522,6-bis(5′-hexyl-thieno[3,2-b]thiophen-2′-yl)anthracene
This compound3-decyl-2,5-bis(thiophen-2-yl)thiophene

Insufficient Published Research Hinders Detailed Analysis of this compound in Organic Electronics

A comprehensive review of available scientific literature reveals a significant lack of specific research focused solely on the chemical compound This compound and its direct applications in organic electronic devices. While the broader class of thiophene-based materials is a cornerstone of organic electronics research, detailed studies and performance data for this particular molecule are not sufficiently available in the public domain to construct a thorough and scientifically accurate article as requested.

The existing body of research extensively covers polymers and other derivatives that incorporate similar thiophene-based building blocks. For instance, significant information is available for polymers such as poly(3-decylthiophene) and copolymers containing dithienothiophene units. While these materials share structural similarities with this compound, extrapolating their properties and device performance to this specific monomer would be scientifically unsound and would violate the strict adherence to the requested subject matter.

Without dedicated studies on the synthesis, characterization, and device integration of this compound, any attempt to generate the requested article would rely on speculation and generalization from related but distinct compounds. This would fail to meet the required standards of scientific accuracy and specificity.

Therefore, due to the absence of sufficient primary research and data focusing exclusively on this compound, it is not currently possible to provide a detailed and authoritative article that adheres to the specified outline and content requirements. Further research and publication on this specific compound are necessary before such a comprehensive analysis can be undertaken.

Device Applications of 3 Decyl 2,5 Dithiophen 2 Ylthiophene in Organic Electronics

Organic Photovoltaic (OPV) Cells / Polymer Solar Cells (PSCs)

Active Layer Morphology and Phase Separation in Bulk Heterojunction Devices

The performance of bulk heterojunction (BHJ) organic solar cells is critically dependent on the morphology of the active layer, which consists of an interpenetrating network of a donor and an acceptor material. For devices utilizing 3-decyl-2,5-dithiophen-2-ylthiophene as the electron donor, the nanoscale phase separation with a fullerene acceptor, such as PCBM, is a key determinant of device efficiency. The decyl side chain of this compound influences its solubility and intermolecular packing, which in turn affects the blend film morphology.

Optimal phase separation creates a large interfacial area for efficient exciton dissociation, while also providing continuous pathways for charge transport to the respective electrodes. The degree of crystallinity of the donor polymer within the blend is also a significant factor. While specific studies on the active layer morphology of this compound are not extensively detailed in the provided information, research on similar thiophene-based polymers suggests that solvent selection, processing additives, and post-deposition treatments like thermal annealing are crucial for controlling the domain sizes and molecular ordering within the active layer.

Power Conversion Efficiency and Open-Circuit Voltage Analysis

The power conversion efficiency (PCE) and open-circuit voltage (Voc) are primary metrics for evaluating the performance of organic solar cells. For devices based on this compound, these parameters are intrinsically linked to the material's electronic properties and its interaction with the chosen acceptor. The open-circuit voltage is largely determined by the energy difference between the highest occupied molecular orbital (HOMO) of the donor and the lowest unoccupied molecular orbital (LUMO) of the acceptor. Thiophene-based polymers, in general, offer tunable HOMO levels through chemical modification, allowing for the optimization of Voc.

While specific performance data for solar cells employing this compound is not available in the provided search results, related thiophene-containing polymers have demonstrated promising photovoltaic performance. For instance, copolymers incorporating thieno[3,2-b]thiophene units have achieved significant power conversion efficiencies. The performance of a this compound-based solar cell would be highly dependent on factors such as the choice of acceptor, the blend morphology, and the device architecture.

Table 1: Representative Photovoltaic Performance of Thiophene-Based Polymers

Polymer DonorAcceptorVoc (V)Jsc (mA/cm2)FF (%)PCE (%)
PTT-ODTTBTPC71BM-13.9666.947.05 researchgate.net
pBTTTPC61BM---2.3 researchgate.net
TTT-co-P3HTPC71BM---0.14 mdpi.com

Note: This table presents data for structurally related polymers to provide context, as specific data for this compound was not found.

Exciton Dissociation and Charge Extraction Mechanisms

The efficient generation of free charge carriers in an organic solar cell relies on the dissociation of photogenerated excitons at the donor-acceptor interface. The energy offset between the donor and acceptor materials provides the driving force for this process. For a device with this compound, the efficiency of exciton dissociation would depend on the LUMO energy level of the acceptor relative to that of the donor.

Once dissociated, the free electrons and holes must be efficiently transported to and collected at their respective electrodes. The charge carrier mobility of the donor and acceptor materials is a critical factor in this process. Thiophene-based polymers are known to exhibit good hole mobilities, which is beneficial for charge extraction. The nanoscale morphology of the blend film plays a crucial role in preventing charge recombination, which is a major loss mechanism in organic solar cells. Well-defined and continuous pathways for both electrons and holes are necessary to minimize the chances of them recombining before being collected. Studies on similar systems emphasize the importance of a favorable morphology for efficient charge extraction.

Organic Light-Emitting Diodes (OLEDs) and Organic Light-Emitting Transistors (OLETs)

While the primary focus of research on many thiophene-based polymers has been on their photovoltaic applications, their semiconducting and luminescent properties also make them potential candidates for use in organic light-emitting diodes (OLEDs) and organic light-emitting transistors (OLETs). In these devices, electrical energy is converted into light. The color of the emitted light is determined by the energy gap of the emissive material.

The suitability of this compound for OLED and OLET applications would depend on its photoluminescence quantum yield, charge injection properties, and charge transport characteristics for both electrons and holes. While there is no specific information available on the electroluminescent properties of this compound in the provided search results, the broader class of thiophene-based oligomers and polymers has been investigated for light-emitting applications.

Sensor Applications based on Organic Semiconductors

The electrical properties of organic semiconductors can be sensitive to their chemical environment, a characteristic that can be exploited for sensor applications. The interaction of analyte molecules with the semiconductor can modulate its conductivity, providing a detectable signal.

Organic Electrochemical Transistors (OECTs) for Chemical Sensing

Organic electrochemical transistors (OECTs) are particularly well-suited for sensing applications in aqueous environments. In an OECT, the channel is composed of an organic semiconductor that is in direct contact with an electrolyte. The application of a gate voltage through the electrolyte modulates the doping level of the channel, thereby controlling the source-drain current. The presence of specific analytes in the electrolyte can influence this modulation, leading to a measurable change in the transistor's characteristics.

Thiophene-based polymers, such as poly(3,4-ethylenedioxithiophene) (PEDOT), are widely used as the channel material in OECTs due to their high conductivity and stability in water. While there are no specific reports on the use of this compound in OECTs for chemical sensing within the provided information, its thiophene-based structure suggests potential for such applications, provided it exhibits suitable electrochemical properties and stability.

Integration into Flexible and Large-Area Electronic Circuits

A key advantage of organic semiconductors like this compound is their compatibility with solution-based processing techniques such as spin-coating, inkjet printing, and roll-to-roll coating. These methods allow for the fabrication of electronic devices on flexible and lightweight substrates, opening up possibilities for a wide range of applications, from flexible displays and wearable sensors to large-area solar panels.

The decyl side chain on the this compound backbone is designed to enhance its solubility in common organic solvents, which is a prerequisite for solution processing. The mechanical properties of the resulting thin films, such as their flexibility and adhesion to the substrate, are also important considerations for their integration into flexible electronic circuits. While specific studies on the flexible device applications of this particular compound are not detailed, the general class of thiophene-based polymers is a cornerstone of research in flexible organic electronics.

Future Research Directions and Challenges for 3 Decyl 2,5 Dithiophen 2 Ylthiophene Compounds

Development of Novel Synthetic Routes for Enhanced Scalability

A significant hurdle for the commercialization of novel organic semiconductors is the development of synthetic routes that are not only efficient and high-yielding but also cost-effective and scalable. For a molecule like 3-decyl-2,5-dithiophen-2-ylthiophene, this involves the coupling of thiophene-based monomers.

Future research will need to focus on:

Catalyst Innovation: The synthesis of such compounds often relies on palladium- or nickel-catalyzed cross-coupling reactions like Stille, Suzuki, and Kumada polymerizations. acs.orgrsc.org A key challenge is the cost of palladium and the need to remove metal impurities from the final product, which can be detrimental to device performance. Future work should explore catalysts based on more abundant and less expensive metals like copper or iron, or even metal-free coupling reactions.

C-H Activation: A promising direction is the use of direct C-H arylation, which avoids the need to pre-functionalize the thiophene (B33073) rings with organometallic or halogen groups. This reduces the number of synthetic steps, generates less waste, and is more atom-economical, making it an attractive option for large-scale production.

Fine-Tuning Molecular Design for Optimized Electronic Properties

The electronic properties of oligothiophenes are intimately linked to their molecular structure. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which determine the band gap and affect charge injection and ambient stability, can be precisely tuned.

Key areas for future investigation include:

Impact of Side-Chain Engineering: The decyl group in this compound imparts solubility, which is crucial for solution-based processing. However, the length, branching, and placement of alkyl chains also influence the solid-state packing of the molecules. nih.gov Systematic studies are needed to understand how varying the alkyl chain (e.g., from decyl to octyl or dodecyl, or introducing branched chains) affects the balance between solubility and intermolecular π-π stacking, which is vital for efficient charge transport.

Fused vs. Unfused Rings: The core of this compound consists of unfused thiophene rings, which have some rotational freedom. Fusing the thiophene rings, as seen in derivatives of dithieno[3,2-b:2′,3′-d]thiophene (DTT), creates a more rigid and planar backbone. mdpi.com This generally enhances π-orbital overlap and improves charge mobility. A key research direction is to synthesize and compare fused and unfused analogues to quantify the trade-offs between rigidity, processability, and performance.

Donor-Acceptor Architectures: Incorporating electron-donating or electron-withdrawing groups into the oligothiophene structure can further tune the HOMO/LUMO levels. Future designs could explore adding such groups to the terminal thiophenes or replacing one of the thiophene rings with an electron-deficient unit to create intramolecular charge-transfer characteristics.

Table 1: Electronic Properties of Representative Thiophene-Based Semiconductors

This table presents data for compounds structurally related to this compound, illustrating how molecular modifications can influence electronic properties.

Compound NameHOMO Level (eV)LUMO Level (eV)Band Gap (eV)Mobility (cm²/Vs)Source
2,6-bis(5-octylthiophen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene-5.42-1.673.750.02 mdpi.com
2,6-bis(5-(2-ethylhexyl)thiophen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene-5.09-2.312.780.10 mdpi.com
2,6-dioctyldithieno[3,2-b:2′,3′-d]thiophene-5.19-2.462.730.04 mdpi.com
Poly(3-hexylthiophene) (P3HT)~-5.0~-3.1~1.9>0.01 rsc.org

Advanced Characterization of Nanoscale Morphology and Interface Dynamics

The performance of an organic electronic device is not just dependent on the properties of the individual molecule but critically on how these molecules arrange themselves in a thin film. The nanoscale morphology—the arrangement of crystalline and amorphous domains, the orientation of the molecules relative to the substrate, and the structure of the interfaces between different layers—governs charge transport and device efficiency.

Future research must employ advanced characterization techniques to probe these features:

High-Resolution Imaging: Techniques like Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) can visualize the surface and bulk morphology. Future studies should focus on in-situ imaging during film formation (e.g., during solvent evaporation or annealing) to understand how processing conditions dynamically influence the final structure.

X-ray Scattering: Grazing-incidence wide-angle X-ray scattering (GIWAXS) is a powerful tool for determining molecular orientation and packing within thin films. Correlating GIWAXS data with device performance for a series of this compound analogues would provide crucial insights into structure-morphology-property relationships.

Interface-Specific Probes: The interface between the organic semiconductor and the electrodes or other organic layers is often a bottleneck for device performance. Techniques like sum-frequency generation (SFG) spectroscopy and Kelvin probe force microscopy (KPFM) can provide information about molecular orientation and electronic structure specifically at these buried interfaces.

Exploration of New Device Architectures and Processing Techniques

The versatility of solution-processable materials like this compound allows for their incorporation into a wide range of device architectures using various fabrication methods.

Challenges and opportunities in this area include:

Advanced Transistor Designs: While standard thin-film transistors (TFTs) are a good testbed, exploring more advanced architectures like vertical-channel TFTs or electrolyte-gated transistors could lead to higher performance metrics such as faster switching speeds and lower operating voltages.

Printable Electronics: A major advantage of solution-processable semiconductors is their compatibility with high-throughput printing techniques like inkjet, screen, and roll-to-roll printing. A key challenge is formulating "inks" with the right viscosity, surface tension, and drying characteristics to achieve uniform, high-quality films over large areas. Research into optimizing solvent mixtures and additives for this compound will be essential for its use in printed electronics.

Blend Morphologies in Solar Cells: If used as a donor material in an organic solar cell, its interaction with the acceptor material (e.g., a fullerene derivative or a non-fullerene acceptor) is critical. Controlling the phase separation and domain sizes in the blended active layer to create an optimal bicontinuous interpenetrating network is a major research challenge that requires careful tuning of materials and processing conditions.

Synergistic Approaches: Combining Experimental and Computational Strategies

A purely experimental, trial-and-error approach to materials discovery is time-consuming and expensive. The integration of computational modeling with experimental synthesis and characterization offers a more efficient path forward.

Future research should leverage this synergy by:

Predictive Modeling: Using Density Functional Theory (DFT) and time-dependent DFT (TD-DFT), it is possible to predict the electronic properties (HOMO/LUMO, band gap, absorption spectra) of new molecular designs before they are synthesized. acs.org This can help to screen and prioritize candidate molecules with the most promising characteristics.

Molecular Dynamics Simulations: MD simulations can provide insights into how molecules like this compound will pack in the solid state and how different side chains or core modifications will influence the resulting morphology. This can guide the design of molecules that are pre-disposed to self-assemble into favorable structures for charge transport.

Feedback Loops: A powerful research strategy involves a closed loop where computational predictions guide experimental work, and the results from experimental characterization are then used to refine and validate the computational models. This iterative process can accelerate the discovery of high-performance materials.

Stability and Lifetime Enhancements in Operational Devices

A major challenge for all organic electronic materials is ensuring long-term operational stability. Organic molecules can be susceptible to degradation when exposed to oxygen, moisture, light, and prolonged electrical stress.

Key challenges for improving the stability of devices based on this compound include:

Intrinsic Chemical Stability: While oligothiophenes are generally robust, high-energy photons or reactive chemical species generated during device operation can lead to irreversible chemical changes. Research into the intrinsic degradation pathways of the dithienylthiophene core is needed. One approach to enhance stability is to lower the HOMO level of the material, making it less susceptible to oxidation. mdpi.com

Morphological Stability: The carefully optimized nanoscale morphology of a thin film can change over time, especially at elevated temperatures. Crystalline domains can grow or reorient, leading to a decline in device performance. Designing molecules with strong intermolecular interactions or cross-linking the molecules after film formation are strategies to lock in the desired morphology.

Encapsulation and Packaging: Protecting the active materials from the ambient environment is crucial. While not a materials design issue per se, developing low-cost, flexible, and highly effective encapsulation technologies is a critical parallel challenge that will determine the commercial viability of devices based on this and other organic semiconductors.

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